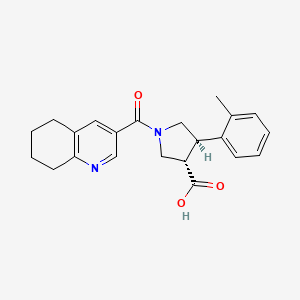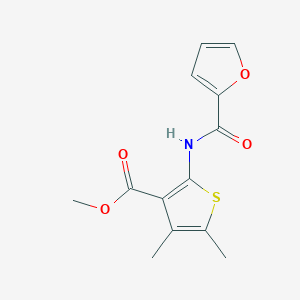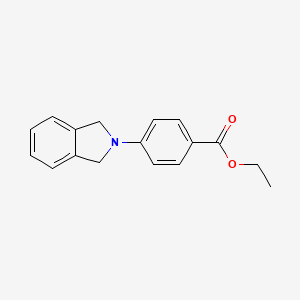![molecular formula C18H13NO4 B5560463 isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)
isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several key reactions, including nitrosation and amination processes. Nitrosation of 3-alkylamino-5-arylamino-6H-anthra[1,9-cd]isoxazol-6-ones with sodium nitrite in acetic acid leads to the formation of N-nitroso derivatives, which are converted into 3-alkyl-5-arylamino-6,11-dihydro-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxides upon heating (Gornostaev et al., 2006).
Molecular Structure Analysis
Anthraquinone derivatives, including those related to isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate, exhibit complex molecular structures characterized by fused ring systems. These structures often involve the incorporation of additional functional groups through synthetic modifications, significantly impacting their chemical and physical properties.
Chemical Reactions and Properties
The chemical reactivity of anthraquinone derivatives is influenced by their molecular structure. For instance, the reaction of 6H-6-oxo-3(5)-halogenoanthra[1,9-cd]isoxazoles with sodium azide and potassium fluoride demonstrates nucleophilic substitution of the halogen by azide and fluoride ions, respectively, showcasing the compound's reactivity towards inorganic nucleophiles (Gornostaev & Zeibert, 1986).
Scientific Research Applications
Catalysts for Hydrazone and Oxime Formation
Research highlights the use of anthranilic acids and aminobenzoic acids as superior catalysts for hydrazone and oxime formation, pivotal in molecular conjugation strategies for ligation, attachment, and bioconjugation in chemistry and biology. These catalysts enable rapid formation of these compounds even at neutral pH and low reactant concentrations, with 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid being particularly efficient, enhancing reaction rates significantly over traditional methods (Crisalli & Kool, 2013).
Novel Synthetic Methods
One study demonstrates the nitrosation of 3-alkylamino-5-arylamino-6H-anthra[1,9-cd]isoxazol-6-ones to create 3-alkyl-5-arylamino-6,11-dihydro-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxides, illustrating a novel approach to synthesizing complex molecular structures (Gornostaev et al., 2006).
Amination of Anthra Isoxazol-6-ones
Another research focus is the amination of anthra[1, 9-c,d]isoxazol-6-one derivatives, a process that can lead to the formation of amino derivatives useful in further chemical synthesis and modifications. This work sheds light on the reactivity and potential applications of such compounds in creating new chemical entities (Gornbstaev et al., 1980).
Decarboxylative Photocyclization
The metal-, catalyst-, and oxidant-free photoredox neutral system for intramolecular decarboxylative cyclization of anthranilic acids offers an alternative synthesis method for carbazoles, with formic acid being the sole byproduct. This research opens up new avenues for the synthesis of complex organic compounds through environmentally benign methods (Huang, Deng, & Deng, 2020).
Antiviral Activity of Anthracene Derivatives
Anthracene derivatives of isoxazolino-carbocyclic nucleoside analogues have been explored for their antiviral activity, with specific focus on the inhibitory activity against viruses like Herpes simplex, Zoster virus, Hepatitis B and C, and notably, a remarkable activity against Human Papilloma virus without cellular toxicity at tested concentrations. This highlights the potential of such compounds in therapeutic applications (Memeo et al., 2015).
Safety and Hazards
properties
IUPAC Name |
propan-2-yl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-9(2)22-18(21)13-8-7-12-14-15(13)19-23-17(14)11-6-4-3-5-10(11)16(12)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZGWFXDEKVMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B5560389.png)
![methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5560398.png)
![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)
![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)
![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)
![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)

![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)
![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)
![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)
![6-methoxy-N,3-dimethyl-N-[3-(methylthio)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5560488.png)
